8-Methylimidazo[1,5-a]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylimidazo[1,5-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-2-4-11-7(6)5-10-8(11)9/h2-5H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTODKDJPZNAVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005514-79-3 | |
| Record name | 8-methylimidazo[1,5-a]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic Characterization and Structural Elucidation of 8 Methylimidazo 1,5 a Pyridin 3 Amine and Its Derivatives
X-ray Crystallography for Single-Crystal Solid-State Structural Determination
Analysis of Molecular Conformation and Intermolecular Packing
The molecular conformation of imidazo[1,5-a]pyridine (B1214698) derivatives is largely characterized by the planarity of the fused bicyclic ring system. In the crystal structure of 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium, the fused pyridinium (B92312) and imidazolium rings are virtually coplanar, with dihedral angles of 0.89 (18)° and 0.78 (17)° nih.govdntb.gov.ua. This planarity is a common feature among imidazo[1,5-a]pyridine derivatives. The bond lengths within the fused rings are generally as expected for aromatic systems nih.gov.
The intermolecular packing in the crystals of imidazo[1,5-a]pyridine derivatives is dictated by a combination of factors including molecular shape and non-covalent interactions. In the case of bis(2-methylimidazo[1,5-a]pyridin-2-ium) tetrachloridomanganate(II), the crystal structure exhibits a pseudo-layered arrangement of separate organic and inorganic sheets that alternate parallel to the bc plane nih.gov. Within the organic layer, pairs of centrosymmetrically related cations are observed to engage in π-stacking interactions nih.gov. The crystal structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, which crystallizes in the orthorhombic space group Pbca, demonstrates a more complex packing arrangement with 24 molecules in the unit cell, comprising three independent molecules researchgate.netlew.ro.
| Compound | Crystal System | Space Group | Key Conformational Features | Packing Description |
|---|---|---|---|---|
| 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation | Monoclinic | P21/c | Fused rings are nearly coplanar; pendant pyridyl ring is twisted. | Cations and anions form separate stacks. |
| bis(2-methylimidazo[1,5-a]pyridin-2-ium) tetrachloridomanganate(II) | Monoclinic | P21/c | Fused heterocyclic rings are almost coplanar. | Pseudo-layered arrangement of organic and inorganic sheets with π-stacking of cations. |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | Orthorhombic | Pbca | Data not specified. | Complex packing with three independent molecules in the asymmetric unit. |
Elucidation of Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Structures
Non-covalent interactions, particularly hydrogen bonding, play a pivotal role in stabilizing the crystal lattices of imidazo[1,5-a]pyridine derivatives. The nature and pattern of these interactions are highly dependent on the functional groups present in the molecule.
In the crystal structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, the molecules associate via three independent N–H···O hydrogen bonds, each formed between different molecules in the asymmetric unit researchgate.net. This extensive hydrogen-bonding network contributes significantly to the stability of the crystal packing. Similarly, the thione derivative, 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione, forms inversion-symmetric dimers through two independent N–H···S hydrogen bonds lew.ro.
In salts of imidazo[1,5-a]pyridine derivatives, such as bis(2-methylimidazo[1,5-a]pyridin-2-ium) tetrachloridomanganate(II), classical hydrogen bonds may be absent. Instead, the crystal packing is stabilized by numerous non-conventional C–H···Cl–Mn hydrogen bonds between the organic cations and the inorganic anions nih.gov. A Hirshfeld surface analysis of this compound revealed the prevalence of these C–H···Cl interactions in the crystal packing nih.gov. In the structure of the 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium-based hybrid salt, there are five C—H···Cl contacts shorter than the van der Waals limit, with the closest distance being 2.64 Å nih.gov.
The study of intermolecular hydrogen bonds of the N-H···N type in crystalline imidazoles and their derivatives has shown that the 15N isotropic chemical shift is sensitive to the length of the hydrogen bond, as determined by 15N CP/MAS NMR and ab initio molecular orbital calculations researchgate.net. This suggests that solid-state NMR spectroscopy can be a powerful tool for probing hydrogen bonding in imidazo[1,5-a]pyridine derivatives.
| Compound | Interaction Type | Description |
|---|---|---|
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | N–H···O Hydrogen Bonds | Three independent hydrogen bonds linking different molecules. |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione | N–H···S Hydrogen Bonds | Formation of inversion-symmetric dimers. |
| bis(2-methylimidazo[1,5-a]pyridin-2-ium) tetrachloridomanganate(II) | C–H···Cl Hydrogen Bonds | Numerous interactions between organic cations and inorganic anions. |
| 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium-based hybrid salt | C–H···Cl Contacts | Five contacts shorter than the van der Waals limit. |
Computational Chemistry and Theoretical Investigations of 8 Methylimidazo 1,5 a Pyridin 3 Amine
Electronic Structure Calculations for Imidazo[1,5-a]pyridin-3-ylidene Ligands
Imidazo[1,5-a]pyridin-3-ylidenes, which are structurally related to 8-Methylimidazo[1,5-a]pyridin-3-amine, have been the subject of electronic structure calculations to understand their bonding and reactivity, particularly as N-heterocyclic carbene (NHC) ligands in organometallic chemistry.
Density Functional Theory (DFT) calculations have been instrumental in characterizing the electronic nature of these ligands. Studies have revealed that imidazo[1,5-a]pyridin-3-ylidenes possess strong π-accepting character. This is attributed to the presence of a hybrid accepting orbital composed of a vacant p-orbital on the carbene carbon and a π* orbital of the fused pyridine (B92270) ring. This feature distinguishes them from conventional NHCs and influences the properties of their metal complexes.
The electronic properties of these ligands can be further elucidated by analyzing their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies have established that sterically-restricted imidazo[1,5-a]pyridin-3-ylidenes are strongly nucleophilic ligands, with σ-donation capabilities matching those of well-known NHCs like IPr and IMes. Furthermore, they are significantly better π-acceptors than standard imidazolylidene ligands and also exhibit strong π-donating abilities.
Theoretical investigations into 5-sulfurated imidazo[1,5-a]pyridin-3-ylidenes (IPCs) and their copper complexes have further supported the notion that IPCs are effective π-acceptors. In particular, copper complexes of 5-arylsulfonyl IPCs are predicted to be strong π-acids. These theoretical considerations have been correlated with experimental reactivity, for instance, in copper-catalyzed hydroboration reactions.
The table below summarizes key findings from electronic structure calculations on Imidazo[1,5-a]pyridin-3-ylidene ligands.
| Computational Method | Key Finding |
| DFT | Identification of a hybrid accepting orbital leading to strong π-accepting character. |
| Frontier Molecular Orbital Analysis | Strong nucleophilicity, significant π-accepting, and strong π-donating abilities. |
| Theoretical Investigations of IPCs | Confirmation of good π-acceptor character, with some copper complexes acting as strong π-acids. |
Molecular Modeling and Docking Studies for Protein-Ligand Interactions (focusing on the imidazopyridine scaffold)
The imidazopyridine scaffold is a common motif in medicinal chemistry, and molecular modeling and docking studies are frequently employed to understand its interactions with biological targets. These studies are crucial for the rational design of new therapeutic agents.
For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies have been performed on imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora A kinase, a protein implicated in cancer. These computational models have successfully identified key structural requirements for potent inhibitory activity and have been used to predict the activity of novel analogues.
Similarly, molecular docking simulations have been a key component in the investigation of imidazo[1,2-a]pyridine (B132010) derivatives for various pharmacological activities. These studies help to visualize the binding modes of the ligands within the active sites of their target proteins, providing insights into the structure-activity relationships.
In the context of developing novel antibacterial agents, molecular modeling and docking studies of imidazole (B134444) derivatives have been conducted. These studies, in conjunction with experimental work, help to rationalize the observed biological activities and guide the design of more potent compounds.
The table below provides an overview of the applications of molecular modeling and docking studies for the imidazopyridine scaffold.
| Imidazopyridine Scaffold | Target Protein/Application | Computational Method | Key Outcome |
| Imidazo[4,5-b]pyridine | Aurora A Kinase | 3D-QSAR, Docking | Identification of key structural features for inhibitory activity. nih.gov |
| Imidazo[1,2-a]pyridine | Various Pharmacological Targets | Molecular Docking | Elucidation of binding modes and structure-activity relationships. beilstein-journals.org |
| Imidazole Derivatives | Antibacterial Targets | Molecular Modeling, Docking | Rationalization of antibacterial activity and guidance for new drug design. nih.gov |
Conformational Analysis and Energetic Landscape Exploration
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are powerful tools for exploring the conformational landscape and determining the relative energies of different conformers.
For molecules with flexible side chains or rotatable bonds, a conformational analysis is essential to identify the low-energy conformations that are likely to be populated at physiological temperatures. Techniques such as potential energy surface (PES) scanning, molecular dynamics (MD) simulations, and quantum mechanical calculations can be employed to explore the conformational space.
While specific conformational analysis studies on this compound are not extensively reported in the provided search results, the methodologies applied to similar heterocyclic systems are highly relevant. For example, in the study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, a combination of Nuclear Overhauser Effect (NOESY) spectroscopy and quantum chemical calculations was used to determine the predominant conformers in solution mdpi.com. This approach allows for the correlation of experimental data with theoretical models to gain a detailed understanding of the conformational preferences.
In another example, semi-empirical methods like ZINDO/1 have been used to elucidate the conformational flexibility and steric hindrances in a rhodium complex bearing a functionalized N-heterocyclic carbene ligand researchgate.net. Such studies can reveal the energetic barriers to rotation around key bonds and identify the most stable conformations.
The general approach to conformational analysis and energetic landscape exploration for a molecule like this compound would involve the following steps:
Initial Conformer Generation: Using molecular mechanics or other rapid methods to generate a diverse set of possible conformations.
Geometry Optimization: Optimizing the geometry of each conformer using a more accurate method, such as DFT.
Energy Calculation: Calculating the relative energies of the optimized conformers to identify the most stable ones.
Transition State Search: Identifying the transition states connecting the low-energy conformers to understand the dynamics of conformational changes.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. This knowledge is fundamental for optimizing reaction conditions and designing new synthetic routes.
For the imidazo[1,5-a]pyridine (B1214698) scaffold, computational studies can provide insights into various reactions, such as its synthesis and functionalization. For example, a plausible mechanistic pathway for the synthesis of imidazo[1,2-a]pyridine derivatives has been proposed, which involves a cascade reaction initiated by the attack of molecular iodine on an acetophenone derivative acs.org. While this study did not focus on computational elucidation, it presents a mechanism that could be further investigated using theoretical methods to calculate the energies of intermediates and transition states.
In a more computationally focused study, the reaction mechanism of the intramolecular cyclization of imidazo[1,5-a]pyridine-based N-heterocyclic olefins was evaluated using a combination of DFT and coupled cluster theory researchgate.net. This investigation successfully identified the transition states for different possible cyclization pathways (5-exo-dig vs. 6-endo-dig) and determined that the 6-endo-dig pathway is energetically favored researchgate.net.
Furthermore, a proposed mechanism for a three-component reaction to synthesize tetracyclic fused imidazo[1,2-a]pyridines involves a retro-aza-ene reaction via a nih.govacs.org-hydride shift nih.gov. Computational studies could be employed to model this complex transformation, calculate the activation barriers, and validate the proposed mechanistic steps.
A computational study on photocatalytic arene C-H amination has revealed that the N-site selectivity in the reaction of N-heterocyclic radicals is associated with the localized radical character at the nitrogen center, as determined by spin population analysis acs.org. This demonstrates the power of computational methods in explaining the regioselectivity of reactions involving heterocyclic compounds.
The table below highlights examples of how computational methods can be applied to elucidate reaction mechanisms involving the imidazopyridine scaffold.
| Reaction Type | Computational Approach | Key Insight |
| Synthesis of Imidazo[1,2-a]pyridines | Potential for DFT calculations | Validation of proposed intermediates and transition states. acs.org |
| Cyclization of Imidazo[1,5-a]pyridine-based NHOs | DFT and Coupled Cluster Theory | Identification of the favored 6-endo-dig transition state. researchgate.net |
| Three-Component Synthesis of Fused Imidazo[1,2-a]pyridines | Potential for DFT calculations | Modeling of the retro-aza-ene reaction and nih.govacs.org-hydride shift. nih.gov |
| Photocatalytic C-H Amination | Spin Population Analysis | Explanation of N-site selectivity based on radical character. acs.org |
Derivatization Strategies and Reactivity Studies of the Imidazo 1,5 a Pyridine Core
N-Heterocyclic Carbene (NHC) Precursor Chemistry and Reactivity Profiles
Imidazo[1,5-a]pyridinium salts are effective precursors for the generation of N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have found widespread application as ligands in organometallic catalysis. organic-chemistry.org The imidazo[1,5-a]pyridin-3-ylidene (IPy) motif is a notable framework for these ligands. beilstein-journals.org
An efficient, single-step, three-component coupling reaction involving substituted picolinaldehydes, amines, and formaldehyde (B43269) provides a mild and high-yielding route to imidazo[1,5-a]pyridinium ions. organic-chemistry.orgorganic-chemistry.org This method allows for the incorporation of a wide range of functionalities, including chiral substituents, and can be extended to synthesize multidentate NHC ligands. organic-chemistry.org The resulting unsymmetrical NHCs are valuable in homogeneous catalysis due to their strong σ-donor properties and tunable steric environments. organic-chemistry.org
The electronic character of imidazo[1,5-a]pyridin-3-ylidenes has been investigated using rhodium complexes and selenium adducts. rsc.org Spectroscopic data, including NMR and IR, suggest that these ligands possess strong π-accepting character, which is a departure from conventional NHCs. rsc.org This is attributed to a hybrid accepting orbital formed from the vacant p-orbital of the carbene and a π* orbital of the pyridine (B92270) ring. rsc.org
The versatility of the IPy scaffold has been demonstrated through the synthesis of bifunctional iminophosphorane-NHC ligands. researchgate.net These ligands can act as chelating bidentate ligands in palladium(II) and rhodium(I) complexes, forming stable 5-membered metallacycles. researchgate.net Furthermore, L-shaped heterobidentate ImPy N,C ligands have been developed for oxidant-free Au(I)/Au(III) catalysis, highlighting the potential for these systems in enabling challenging catalytic cycles. nih.gov
Functionalization through Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. nih.gov The imidazo[1,5-a]pyridine (B1214698) core is amenable to various cross-coupling strategies for its functionalization.
The Kumada-Tamao-Corriu cross-coupling reaction, which pairs an organohalide with a Grignard reagent, is a potent method for C-C bond formation, often catalyzed by nickel or palladium. researchgate.netarkat-usa.org Nickel catalysis is particularly cost-effective and capable of activating challenging electrophiles. semanticscholar.org While specific examples of Ni-catalyzed Kumada cross-coupling at the C5-position of 8-methylimidazo[1,5-a]pyridin-3-amine are not detailed in the provided search results, the general applicability of this reaction to aryl halides suggests its potential for functionalizing halogenated imidazo[1,5-a]pyridine precursors. researchgate.netmdpi.com The reaction typically proceeds under mild conditions with low catalyst loadings and has been shown to be effective for a range of alkyl-, alkoxy-, and aryl-substituted substrates. mdpi.com
Information directly pertaining to the palladium-catalyzed cross-coupling reactions for the activation of a C-NO2 group on the imidazo[1,5-a]pyridine core is not available in the provided search results. However, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, with a broad scope of applications. acs.org These reactions generally involve the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation and reductive elimination. acs.org While C-NO2 activation is a more specialized transformation, the versatility of palladium catalysis suggests that with the appropriate choice of ligands and reaction conditions, such a transformation could potentially be developed.
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and widely used method for creating carbon-carbon bonds between organohalides and organoboron compounds. nih.gov This reaction is particularly valuable for the structural diversification of heterocyclic scaffolds like imidazo[1,5-a]pyridine. nih.gov
Researchers have synthesized 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands and evaluated their efficacy in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryls and heterobiaryls. rsc.orgresearchgate.netnih.gov The synthesis of these ligands often involves the iodination of the imidazo[1,5-a]pyridine core, followed by a palladium-catalyzed phosphination reaction. researchgate.net The Suzuki coupling itself has been employed to functionalize various positions of the imidazo[1,2-a]pyridine (B132010) ring system, demonstrating its utility in building molecular complexity. researchgate.net The reaction conditions, including the choice of base and solvent, can significantly influence the reactivity and yield. researchgate.net
Table 1: Overview of Cross-Coupling Reactions for Imidazo[1,5-a]pyridine Functionalization
| Reaction Type | Catalyst | Coupling Partners | Key Features |
|---|---|---|---|
| Kumada Cross-Coupling | Nickel | Organohalide + Grignard Reagent | Cost-effective, activates challenging electrophiles. semanticscholar.org |
| Suzuki Coupling | Palladium | Organohalide + Organoboron Compound | Reliable C-C bond formation, wide substrate scope. nih.govrsc.org |
Cycloaddition and Condensation Reactions
Beyond cross-coupling, the imidazo[1,5-a]pyridine core can undergo various cycloaddition and condensation reactions, further expanding its chemical space.
The reaction of imidazo[1,5-a]pyridines with ninhydrin (B49086) has been investigated, revealing interesting reactivity patterns. The interaction involves the nucleophilic addition of the imidazo[1,5-a]pyridine to the central carbonyl carbon of ninhydrin. researchgate.net
When imidazo[1,5-a]pyridine is reacted with two equivalents of ninhydrin at room temperature, a 1,3-bis-adduct, 2,2′-(Imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione), is formed. researchgate.net The structure of this bis-adduct has been confirmed by HRMS, NMR spectroscopy, and single-crystal X-ray crystallography. researchgate.net
Conversely, when equimolar amounts of imidazo[1,5-a]pyridine and ninhydrin are used, a separable mixture of the 1- and 3-monomeric adducts is obtained. researchgate.net This demonstrates that the nucleophilic attack can occur at either the C1 or C3 position of the imidazo[1,5-a]pyridine ring. The reaction of 3-alkyl(aryl)imidazo[1,5-a]pyridines with ninhydrin proceeds via nucleophilic addition to the C-1 position. researchgate.net
Table 2: Products from the Reaction of Imidazo[1,5-a]pyridine with Ninhydrin
| Stoichiometry (Imidazo[1,5-a]pyridine : Ninhydrin) | Products |
|---|---|
| 1 : 2 | 2,2′-(Imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione) (Bis-adduct) researchgate.net |
| 1 : 1 | Separable mixture of 1-monomeric adduct and 3-monomeric adduct researchgate.net |
Oxidative and Reductive Transformations of the Imidazo[1,5-a]pyridine Nucleus
The imidazo[1,5-a]pyridine system is an aromatic heterocyclic scaffold whose stability often means that transformations are directed at its synthesis rather than the modification of the pre-formed core. Many synthetic routes toward this nucleus inherently involve oxidative steps. For instance, copper(II)-catalyzed tandem reactions can proceed through an oxidative dehydrogenation process to afford diarylated imidazo[1,5-a]pyridines using molecular oxygen as a clean oxidant. organic-chemistry.org Similarly, metal-free methods have been developed that involve sequential dual oxidative amination of C(sp³)–H bonds, removing six hydrogen atoms in the process to yield the final aromatic core. organic-chemistry.org
Silver Nitrate-Mediated Oxidation Pathways
While direct silver nitrate-mediated oxidation of the imidazo[1,5-a]pyridine core is not extensively documented, silver-catalyzed transformations in the closely related isomeric imidazo[1,2-a]pyridine system provide valuable insights into potential reactivity. Research has demonstrated an efficient silver-catalyzed intramolecular aminooxygenation process. organic-chemistry.orgnih.gov In this reaction, various substituted N-(prop-2-yn-1-yl)pyridin-2-amines are converted into imidazo[1,2-a]pyridine-3-carbaldehydes in the presence of a silver nitrate (B79036) (AgNO₃) catalyst under an oxygen atmosphere. organic-chemistry.orgnih.gov
This transformation highlights the ability of silver(I) to catalyze the oxidative functionalization of a precursor molecule to introduce a carbonyl group at the C3 position of the resulting imidazo[1,2-a]pyridine ring. organic-chemistry.org Although this reaction occurs on an isomeric scaffold and involves the transformation of a side chain during cyclization, it suggests that silver nitrate could potentially mediate oxidative pathways in related nitrogen-containing heterocyclic systems.
Table 1: Silver-Catalyzed Aminooxygenation for the Synthesis of Substituted Imidazo[1,2-a]pyridine-3-carbaldehydes
| Entry | Starting Material (Substituent on Pyridine Ring) | Product | Yield (%) |
|---|---|---|---|
| 1 | 6-CH₃ | 6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | 78 |
| 2 | 5-CH₃ | 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde | 75 |
| 3 | 4-CH₃ | 4-methylimidazo[1,2-a]pyridine-3-carbaldehyde | 68 |
| 4 | 5-Cl | 5-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | 72 |
This data is based on reactions on the isomeric imidazo[1,2-a]pyridine system and is presented to illustrate the potential utility of silver nitrate in related heterocycles. organic-chemistry.org
Strategic Diversification through Substituent Introduction at Various Positions
The functionalization of the pre-formed imidazo[1,5-a]pyridine core is a key strategy for creating a diverse library of compounds. The electron-rich nature of the imidazole (B134444) portion of the nucleus makes it susceptible to electrophilic substitution and C-H functionalization, particularly at the C1 and C3 positions.
Recent advancements have focused on metal-free C-H functionalization. One such strategy involves using formaldehyde as both a solvent and a carbon source to insert a methylene (B1212753) group, bridging two imidazo[1,5-a]pyridine molecules at their respective C1 positions. nih.govacs.orgnih.gov This C(sp²)–H functionalization provides a direct method for creating bis-imidazo[1,5-a]pyridines. nih.govacs.orgnih.gov
A more versatile approach to diversification involves an initial halogenation step followed by cross-coupling reactions. The C1 position of the imidazo[1,5-a]pyridine ring can be selectively iodinated using reagents such as N-iodosuccinimide (NIS). nih.gov The resulting 1-iodoimidazo[1,5-a]pyridine (B2503334) is a key intermediate for introducing a wide range of substituents. nih.gov
For example, these iodo-derivatives can undergo palladium-catalyzed cross-coupling reactions with various phosphines to deliver 1-phosphinoimidazo[1,5-a]pyridine ligands. nih.govrsc.org These specialized ligands have been successfully employed in Suzuki–Miyaura cross-coupling reactions to prepare sterically hindered biaryl compounds. nih.gov
Table 2: Synthesis of 1-Phosphinoimidazo[1,5-a]pyridines via Pd-Catalyzed Cross-Coupling
| Entry | Iodo-Substrate | Phosphine | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-Iodoimidazo[1,5-a]pyridine | Dicyclohexylphosphine | 1-(Dicyclohexylphosphino)imidazo[1,5-a]pyridine | 85 |
| 2 | 1-Iodoimidazo[1,5-a]pyridine | Di-tert-butylphosphine | 1-(Di-tert-butylphosphino)imidazo[1,5-a]pyridine | 72 |
Data synthesized from the described methodologies. nih.gov
In addition to phosphination, the imidazo[1,5-a]pyridine core can be functionalized through other iodine-mediated reactions. An efficient one-pot, three-component reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by iodine, leads to the simultaneous formation of C-N and C-S bonds. mdpi.com This process yields 1-(phenylthio)imidazo[1,5-a]pyridine analogs, demonstrating a direct route to C1-sulfenylated products. mdpi.com
Table 3: One-Pot Iodine-Mediated Synthesis of 1-Sulfenylated Imidazo[1,5-a]pyridines
| Entry | Aldehyde Substituent | Sulfinate Salt | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Sodium benzenesulfinate | 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | 69 |
| 2 | p-Tolyl | Sodium benzenesulfinate | 1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine | 46 |
| 3 | 3-Nitrophenyl | Sodium benzenesulfinate | 3-(3-nitrophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 61 |
Data from representative examples in the cited literature. mdpi.com
These derivatization strategies highlight the chemical tractability of the imidazo[1,5-a]pyridine nucleus, allowing for the introduction of diverse functional groups at specific positions, thereby enabling the synthesis of complex molecules for various chemical applications.
Future Directions and Research Perspectives for 8 Methylimidazo 1,5 a Pyridin 3 Amine
Emerging Synthetic Methodologies for Site-Selective Functionalization
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, but achieving precise modifications remains a key challenge. nih.govnih.gov Future synthetic efforts for 8-Methylimidazo[1,5-a]pyridin-3-amine will likely focus on methodologies that offer high regioselectivity, efficiency, and sustainability.
Recent advancements in the functionalization of the related imidazo[1,2-a]pyridine (B132010) core, particularly at the C3 position, offer a roadmap. nih.gov Methodologies such as visible-light-induced photocatalysis have emerged as powerful, eco-friendly tools for creating new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Adapting these light-mediated reactions could enable the introduction of diverse functional groups onto the imidazole (B134444) ring of this compound with high precision.
Furthermore, transition-metal-catalyzed cross-coupling and C-H activation reactions represent another frontier. beilstein-journals.org These methods, which have been successfully applied to other N-heterocycles, could provide direct routes to functionalize both the pyridine (B92270) and imidazole rings, bypassing the need for pre-functionalized starting materials. beilstein-journals.org The development of catalysts tailored for the specific electronic properties of the imidazo[1,5-a]pyridine (B1214698) system will be crucial. A novel method for the selective radical nitrosation at the C3-position of imidazo[1,2-a]pyridines using silver nitrate (B79036) (AgNO₃) as a nitric oxide source highlights the potential for discovering unique and mild reaction conditions for functionalization. rsc.org
Table 1: Potential Site-Selective Functionalization Strategies
| Methodology | Potential Target Site | Anticipated Advantages |
|---|---|---|
| Visible-Light Photocatalysis | Imidazole Ring (e.g., C1, C3) | Eco-friendly, mild conditions, high functional group tolerance. nih.gov |
| Transition-Metal C-H Activation | Pyridine & Imidazole Rings | High atom economy, direct functionalization, reduced synthetic steps. beilstein-journals.org |
| Radical Nitrosation | Imidazole Ring | Use of low-toxicity reagents, mild reaction conditions. rsc.org |
Integration of Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A thorough understanding of reaction mechanisms is paramount for optimizing synthetic protocols and controlling product outcomes. Future research should integrate advanced spectroscopic techniques for real-time monitoring of the synthesis and functionalization of this compound.
Techniques like in-situ Raman and infrared (IR) spectroscopy can provide molecular-level information on the formation and consumption of intermediates during a chemical reaction. mdpi.com This data is invaluable for elucidating complex reaction pathways, identifying rate-limiting steps, and optimizing parameters like temperature, pressure, and catalyst loading. For instance, combining mechanistic models with Raman spectroscopy has been successfully used for real-time monitoring in other chemical processes. mdpi.com
Fluorescence spectroscopy also presents a powerful tool, particularly given that imidazopyridine derivatives often exhibit fluorescent properties. nih.gov Probes based on the imidazo[1,5-a]pyridine scaffold have been reported as fluorescent sensors for pH in living cells. nih.gov By designing derivatives of this compound with specific spectroscopic handles, it may be possible to monitor reaction progress or study binding interactions in real-time. This approach can be sensitive to environmental conditions like pH, which requires careful control or the use of pH-resistant probes for accurate measurements. mdpi.com
Synergistic Combination of Computational and Experimental Approaches for Rational Compound Design
The convergence of computational modeling and experimental validation has revolutionized drug discovery and materials science, offering a more rational and efficient path to novel compounds. jddhs.comjddhs.com This synergistic approach holds immense potential for designing derivatives of this compound with tailored properties.
Computational methods, such as Density Functional Theory (DFT), can predict the structural and electronic properties of molecules, offering insights into their reactivity and potential interaction sites. researchgate.netnih.gov Molecular docking and molecular dynamics simulations can model how these molecules bind to biological targets, such as enzymes or receptors, accelerating the identification of promising therapeutic candidates. jddhs.comnih.gov For example, DFT methods are commonly used to study ligand-protein interactions and predict binding affinities in drug design. nih.gov
This in silico screening process allows researchers to prioritize a smaller, more promising set of candidate molecules for actual synthesis and experimental testing. jddhs.com The experimental data, in turn, is used to refine the computational models, creating a powerful iterative cycle of design, prediction, and validation. nih.gov This integrated workflow can significantly reduce the time and cost associated with discovering new compounds, whether for therapeutic or material applications. jddhs.comnih.gov
Exploration of Novel Non-Therapeutic and Material Science Applications
While the imidazopyridine scaffold is prevalent in medicinal chemistry, its unique electronic and photophysical properties also make it attractive for applications in material science. nih.govnih.gov Future research should actively explore the non-therapeutic potential of this compound.
Recent studies have shown that donor-π-acceptor fluorophores based on the imidazo[1,5-a]pyridine-benzimidazole conjugate can serve as highly efficient greenish-yellow emitters. rsc.org This has led to their successful application as organic down-converting materials in the fabrication of hybrid white light-emitting diodes (WLEDs), achieving a high color rendering index (CRI) and coordinates close to the NTSC standard. rsc.org
Furthermore, the bipolar nature of the imidazole ring in these compounds leads to remarkable "on-off-on" fluorescence switching in response to acids and bases. rsc.org This acidochromism has been exploited for developing fluorescent pH sensors and for applications in anti-counterfeiting, where the material's fluorescence can be controllably altered. rsc.org The potential of this compound and its derivatives as organic semiconductors, fluorescent probes, or components in advanced optical materials warrants significant investigation.
Table 2: Potential Material Science Applications
| Application Area | Relevant Property | Research Focus |
|---|---|---|
| Organic Electronics | Luminescence, charge transport | Development of emitters for WLEDs and other display technologies. rsc.org |
| Chemical Sensing | Acidochromism, fluorescence | Design of sensitive and selective fluorescent probes for pH and volatile organic compounds. rsc.org |
| Security & Authentication | Controllable fluorescence | Creation of advanced anti-counterfeiting inks and materials. rsc.org |
Expanding the Scope of Derivatization and Scaffold Modification for Enhanced Properties
Systematic derivatization is a cornerstone of chemical and pharmaceutical research, allowing for the fine-tuning of a molecule's properties. A key future direction will be the extensive exploration of the chemical space around the this compound core.
By synthesizing libraries of analogues with modifications at various positions (the methyl group, the amine, and available sites on the bicyclic ring system), researchers can conduct detailed Structure-Activity Relationship (SAR) studies. nih.govnih.gov This involves systematically altering parts of the molecule and evaluating the impact on a specific property, such as inhibitory activity against a biological target or a particular photophysical characteristic. nih.gov For instance, research on imidazo[1,2-a]pyridine-3-carboxamides revealed that introducing bulky and more lipophilic biaryl ethers resulted in nanomolar potency against Mycobacterium tuberculosis. nih.gov
Scaffold hopping, where the core structure is replaced by a different but functionally similar one, is another powerful strategy. nih.gov This can lead to compounds with improved properties, such as better metabolic stability or a different side-effect profile, while retaining the desired activity. nih.gov Applying these established medicinal chemistry strategies to this compound could unlock new therapeutic potential or lead to materials with superior performance.
Q & A
Q. Table 1: Comparative Reactivity of Imidazo[1,5-a]pyridine Derivatives
| Compound | Reaction Type | Yield (%) | Key Catalyst |
|---|---|---|---|
| 3-Methylimidazo[1,5-a]pyridine | Cyclocondensation | 78 | Polyphosphoric acid |
| 8-Bromo-6-fluoro analog | Halogenation | 65 | NBS/CCl4 |
| Ethyl carboxylate derivative | Esterification | 82 | H2SO4/EtOH |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC50 (nM) | Assay Type |
|---|---|---|---|
| 6-Fluoroimidazo[1,5-a]pyridine | Kinase X | 12.3 | Fluorescence |
| 8-Chloro-3-cyclobutyl derivative | Cancer Cell Line A549 | 0.45 | MTT |
Key Notes for Experimental Design
- Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate intermediates .
- Stability : Store derivatives at -20°C under argon to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
